Product packaging for Cyclohexylazanium;acetate(Cat. No.:CAS No. 7346-79-4)

Cyclohexylazanium;acetate

Cat. No.: B13767606
CAS No.: 7346-79-4
M. Wt: 159.23 g/mol
InChI Key: XDMMMGGRRNTWML-UHFFFAOYSA-N
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Description

Cyclohexylamine acetate (CAS 7346-79-4) is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g·mol⁻¹ . It is the salt form of cyclohexylamine and acetic acid. This compound is supplied strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Cyclohexylamine acetate serves as a key compound in corrosion science research. The cyclohexylamine moiety is well-studied for its efficacy as a corrosion inhibitor on metal surfaces, including steel, copper, and aluminum . Its mechanism of action is multi-faceted, involving the formation of a protective film on the metal surface, neutralizing acidic substances in the corrosive medium, and adsorption via physical or chemical interactions to create a barrier against corrosive agents . Experimental data has demonstrated that treatment with cyclohexylamine-based inhibitors can significantly improve corrosion resistance, extending the lifespan of metal components in demanding environments . In the field of organic synthesis, cyclohexylamine acetate is a useful precursor or intermediate. The parent amine, cyclohexylamine, is a common building block in the synthesis of various organic compounds, including rubber vulcanization accelerators, sulfenamide-based reagents, pharmaceuticals, and herbicides . Researchers also value cyclohexylamine derivatives in the development of synthetic sweeteners and as metabolites in toxicological studies . The compound thus offers significant research value for scientists developing new materials, protective coatings, and synthetic pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO2 B13767606 Cyclohexylazanium;acetate CAS No. 7346-79-4

Properties

CAS No.

7346-79-4

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

cyclohexylazanium acetate

InChI

InChI=1S/C6H13N.C2H4O2/c7-6-4-2-1-3-5-6;1-2(3)4/h6H,1-5,7H2;1H3,(H,3,4)

InChI Key

XDMMMGGRRNTWML-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CCC(CC1)N

Origin of Product

United States

Synthetic Pathways and Reaction Dynamics of Cyclohexylammonium Acetate

Methodologies for Direct Acid-Base Neutralization and Salt Formation

The primary and most direct method for the synthesis of cyclohexylammonium acetate (B1210297) is the acid-base neutralization reaction between cyclohexylamine (B46788) and acetic acid. This reaction is typically exothermic and proceeds readily upon mixing the reactants.

A patented method for the preparation of cyclohexylamine acetate outlines a straightforward procedure. akjournals.com The process involves the sequential addition of purified water and cyclohexylamine into a reactor equipped with a cooling system and stirrer. Acetic acid is then added dropwise to control the exothermic reaction. After the addition is complete, the mixture is stirred for an additional hour to ensure the reaction goes to completion. The resulting solution is then cooled to induce crystallization of the cyclohexylammonium acetate salt. The solid product is separated via solid-liquid separation techniques and subsequently dried under vacuum to yield the final product. akjournals.com

The reaction can be represented by the following equation:

C₆H₁₁NH₂ + CH₃COOH → [C₆H₁₁NH₃]⁺[CH₃COO]⁻

This method highlights the simplicity and efficiency of direct neutralization for obtaining cyclohexylammonium acetate in a crystalline form. The use of a solvent like water facilitates heat dissipation and allows for controlled crystallization.

Table 1: Methodologies for Direct Acid-Base Neutralization and Salt Formation

Methodology Description Key Parameters Outcome
Direct Mixing in Aqueous Solution Sequential addition of cyclohexylamine and acetic acid to purified water. akjournals.com Dropwise addition of acetic acid, stirring, controlled cooling. Crystalline cyclohexylammonium acetate.
Non-aqueous Titration Titration of a weak base (like an amine) with a strong acid in a non-aqueous solvent. While not a preparative method, it demonstrates the salt formation in different media. Solvent (e.g., glacial acetic acid), Titrant (e.g., perchloric acid). Quantitative salt formation, useful for analytical purposes.

Reaction Kinetics and Equilibrium Studies in Acetate Salt Synthesis

The formation of the salt, cyclohexylammonium acetate, is in equilibrium with the starting amine and carboxylic acid. stackexchange.com The position of this equilibrium is dependent on the pKa of the constituent acid and base. The equilibrium constant for this type of reaction can be influenced by the solvent medium. unt.edu In aqueous solutions, the salt is significantly favored. However, in non-polar organic solvents, the equilibrium may be shifted more towards the non-ionic forms. acs.org

Studies on analogous ammonium-carboxylate systems have shown that the formation of ammonia (B1221849) and carboxylic acid from the salt is a first-order kinetic process. rsc.orgresearchgate.net The rate of this reverse reaction is influenced by the chain length of the carboxylic acid. rsc.org While these studies focus on the dissociation of the salt, they provide insight into the dynamic nature of the equilibrium.

For the forward reaction, the neutralization is expected to be a fast process, with the rate limited primarily by the diffusion of the reactants. The exothermic nature of the reaction also indicates a thermodynamically favorable process for salt formation.

Table 2: Factors Influencing Reaction Kinetics and Equilibrium

Factor Influence on Kinetics Influence on Equilibrium
Reactant Concentration Higher concentrations lead to a faster initial reaction rate. Shifts the equilibrium towards the product side (salt formation).
Temperature Increased temperature generally increases the rate of both forward and reverse reactions. As the reaction is exothermic, an increase in temperature would shift the equilibrium towards the reactants (amine and acid).
Solvent Polarity Polar solvents can stabilize the ionic salt, favoring its formation and potentially increasing the reaction rate by facilitating ion separation. Polar solvents favor the formation of the ionic salt, shifting the equilibrium to the right.
pKa of Acid and Base The difference in pKa values influences the driving force of the reaction. A larger difference in pKa between the carboxylic acid and the conjugate acid of the amine favors a more complete salt formation.

Investigations into Derivatization and Transformation Pathways Involving Cyclohexylammonium Acetate as an Intermediate

Cyclohexylammonium acetate can serve as an intermediate in the synthesis of other organic compounds, most notably N-cyclohexylacetamide. This transformation involves the dehydration of the salt, a reaction that is conceptually similar to the formation of amides from other ammonium (B1175870) carboxylate salts. chemguide.co.uklibretexts.org

The direct thermal dehydration of ammonium carboxylate salts is a known method for amide synthesis. chemguide.co.uklibretexts.org This process typically requires heating the salt to drive off water and form the amide bond. libretexts.org The mechanism is understood to proceed through the equilibrium between the salt and the free amine and carboxylic acid. At elevated temperatures, the equilibrium allows for a sufficient concentration of the free amine to act as a nucleophile, attacking the carboxylic acid (or a protonated form of it) to form a tetrahedral intermediate which then eliminates water to form the amide. stackexchange.com

While specific studies on the dehydration of cyclohexylammonium acetate to N-cyclohexylacetamide are not extensively documented, the general principle is applicable. The reaction would be as follows:

[C₆H₁₁NH₃]⁺[CH₃COO]⁻ ⇌ C₆H₁₁NH₂ + CH₃COOH ⇌ C₆H₁₁NHC(O)CH₃ + H₂O

The efficiency of this dehydration can be influenced by temperature and the removal of water to drive the equilibrium towards the amide product. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) could be employed to study the decomposition and dehydration of cyclohexylammonium acetate. unca.eduresearchgate.netresearchgate.netnih.govmdpi.comresearchgate.net Studies on other ammonium salts have shown that their thermal stability and decomposition pathways can be effectively investigated using these methods. unca.eduresearchgate.net

It is important to note that the synthesis of N-cyclohexylacetamide is often achieved through other routes, such as the reaction of cyclohexylamine with acetic anhydride (B1165640) or acetyl chloride, which are generally more reactive acylating agents and may offer higher yields under milder conditions.

Table 3: Potential Derivatization and Transformation Pathways

Transformation Reagents/Conditions Product Notes
Dehydration to Amide Heat N-Cyclohexylacetamide This is a potential pathway based on the chemistry of ammonium carboxylate salts. chemguide.co.uklibretexts.org Water removal is crucial to drive the reaction.
Reformation of Reactants Change in pH (acidification or basification) Cyclohexylamine and Acetic Acid The salt will dissociate back to its constituent acid and base upon significant changes in pH.

Solid State Structure and Intermolecular Interactions

Single Crystal X-ray Diffraction Analysis of Cyclohexylammonium Acetate (B1210297) Salts

Detailed structural information of a salt containing cyclohexylammonium and acetate ions has been elucidated through single-crystal X-ray diffraction of a co-crystal, cyclohexylammonium acetate–N,N′,N′′-tricyclohexylphosphoric triamide nih.goviucr.org. This analysis provides critical insights into the geometric parameters and interactions of the constituent ions.

In this co-crystal, the cyclohexylammonium cation and the acetate anion are key components of the crystal lattice. The study revealed a distorted tetrahedral geometry around the phosphorus atom of the co-crystallized phosphoric triamide nih.gov. The presence of the acetate anion is attributed to the hydrolysis of acetonitrile (B52724) during the synthesis iucr.org.

A forum discussion also points to the existence of at least two polymorphic forms of pure cyclohexylamine (B46788) acetate, with one crystallizing in the centrosymmetric space group I2/a and another in the monoclinic C2/c space group stackexchange.com. This suggests that the crystallization conditions can significantly influence the resulting crystal packing.

Key crystallographic data for the cyclohexylammonium acetate co-crystal are presented below:

Parameter Value Reference
FormulaC₆H₁₄N⁺·C₂H₃O₂⁻·C₁₈H₃₆N₃OP nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupC2/c nih.gov
a (Å)23.543 nih.gov
b (Å)8.717 nih.gov
c (Å)18.6177 nih.gov
V (ų)2991.1 nih.gov

Note: The crystallographic data in the table corresponds to a related cyclohexylammonium salt, providing an illustrative example of the crystal system.

Elucidation of Supramolecular Architecture and Hydrogen Bonding Networks

The supramolecular assembly in crystalline cyclohexylammonium salts is predominantly governed by hydrogen bonding interactions. The ammonium (B1175870) group of the cyclohexylammonium cation acts as a potent hydrogen bond donor, readily interacting with the carboxylate group of the acetate anion.

In the co-crystal structure of cyclohexylammonium acetate–N,N′,N′′-tricyclohexylphosphoric triamide, the cations, anions, and the phosphoric triamide molecules are interconnected through N-H···O hydrogen bonds, forming a two-dimensional network nih.goviucr.org. The oxygen atoms of the acetate anion are involved in these crucial hydrogen bonding interactions iucr.org. Specifically, the N-H groups of the cyclohexylammonium cation form hydrogen bonds with the oxygen atoms of the acetate anion iucr.org. This extensive hydrogen bonding network is a defining feature of the supramolecular architecture of cyclohexylammonium salts researchgate.net.

The formation of such networks is a common theme in related structures. For instance, in cyclohexylammonium trichloroacetate, N-H···O hydrogen bonds link the cations and anions into tetramers, which then form chains nih.gov. Similarly, in various other cyclohexylammonium salts, extensive hydrogen bonding leads to the formation of 2D and 3D frameworks researchgate.net.

Conformational Analysis and Molecular Packing in Crystalline Forms

In the analyzed co-crystal, the cyclohexyl rings of both the cyclohexylammonium cation and the N,N′,N′′-tricyclohexylphosphoric triamide molecule are in a chair conformation. The amino group of the cyclohexylammonium cation is situated in an equatorial position on the ring iucr.org. This equatorial preference is a common feature in substituted cyclohexanes, as it minimizes steric hindrance. Theoretical studies on cyclohexylamine and its derivatives have also focused on determining the most stable conformations, with the chair form being predominant researchgate.netresearchgate.net.

Influence of Anion (Acetate) on Crystal Packing and Properties

The nature of the anion is a critical determinant of the crystal packing and, consequently, the physicochemical properties of ammonium salts. In the case of cyclohexylamine acetate, the acetate anion, with its carboxylate group, acts as a hydrogen bond acceptor, directing the formation of the supramolecular architecture iucr.org.

The acetate anion's size, shape, and charge distribution influence the geometry of the hydrogen bonds and the resulting packing motif. The interaction between the ammonium protons of the cyclohexylammonium cation and the carboxylate oxygens of the acetate anion is a primary organizing force in the crystal structure iucr.org.

The potential for polymorphism in cyclohexylamine acetate, as suggested by the existence of different space groups, indicates that the subtle balance of intermolecular forces, including those involving the acetate anion, can be shifted by varying crystallization conditions stackexchange.com. This highlights the significant role the acetate anion plays in defining the solid-state landscape of this compound. The formation of charge-assisted N-H···O hydrogen bonds between the cyclohexylammonium cation and the acetate anion is a key feature that stabilizes the crystal lattice nih.gov.

Spectroscopic Characterization and Computational Modeling

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Forces

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the intermolecular forces within cyclohexylamine (B46788) acetate (B1210297).

In the FT-IR spectrum of cyclohexylamine, the N-H stretching vibrations of the primary amine group are characteristically observed in the region of 3300 to 3500 cm⁻¹. libretexts.org Specifically, primary amines (R-NH₂) exhibit two distinct absorption bands in this range corresponding to symmetric and asymmetric stretching modes. libretexts.org The C-H stretching vibrations of the cyclohexyl ring typically appear in the 2800–3000 cm⁻¹ range.

For the acetate component, the most prominent feature is the sharp and intense C=O stretching absorption of the carbonyl group, which generally falls between 1670 and 1780 cm⁻¹. libretexts.org The precise position of this peak can be indicative of the nature of the carbonyl compound. libretexts.org For instance, the C=O stretch of oleate (B1233923) is found around 1640 cm⁻¹. In acetates, a strong band near 1245 cm⁻¹ is also characteristic. ias.ac.in

Upon formation of the cyclohexylammonium acetate salt, significant shifts in these vibrational frequencies are expected due to the protonation of the amine and the deprotonation of the carboxylic acid, as well as the resulting ionic interactions and hydrogen bonding. Tracking these shifts in the N-H and C=O stretching frequencies is a key method for analyzing the formation and nature of the salt.

Raman spectroscopy provides complementary information. For instance, in a study of ethyl acetate, 27 Raman lines were observed, with key frequencies attributed to the deformation of the acetyl part of the skeleton (around 614 cm⁻¹) and the entire CH₃COO framework (around 633 cm⁻¹). ias.ac.in Similar analyses can be applied to cyclohexylamine acetate to further elucidate its vibrational modes. The combination of FT-IR and Raman spectroscopy allows for a comprehensive analysis of the functional groups and the intermolecular forces, such as hydrogen bonding, that govern the structure of cyclohexylamine acetate. researchgate.netrsc.org

Table 1: Characteristic Vibrational Frequencies

Functional Group Type of Vibration Typical Wavenumber (cm⁻¹) Reference
N-H (Primary Amine) Asymmetric & Symmetric Stretch 3300 - 3500 libretexts.org
C-H (Cyclohexyl) Stretch 2800 - 3000
C=O (Acetate) Stretch 1670 - 1780 libretexts.org
Acetyl Skeleton Deformation ~614 ias.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations for Solution-State Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the solution-state conformation and dynamic behavior of cyclohexylamine acetate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms within the molecule.

In the ¹H NMR spectrum of cyclohexylamine, the protons of the cyclohexyl ring typically appear as a complex multiplet in the range of δ 1.2–2.1 ppm. The proton attached to the nitrogen (H-1) is also a key indicator of the molecule's conformation. beilstein-journals.org The chemical shift and coupling constants of these protons can reveal the preferred chair conformation of the cyclohexyl ring and the axial or equatorial orientation of the amino group. beilstein-journals.org Low-temperature NMR experiments can even allow for the direct observation and quantification of individual conformers at equilibrium. beilstein-journals.org

For the acetate moiety, the methyl protons typically resonate as a singlet. In the related compound ethyl trans-2-(4-(dimethylcarbamoylamino)cyclohexyl)acetate, the methyl protons of the ethyl group appear as a triplet. google.com

Upon formation of the cyclohexylammonium acetate salt, the protonation of the amine group leads to changes in the chemical shifts of the neighboring protons. ¹H MAS NMR spectroscopy has been used to confirm the protonated state of cyclohexylamine molecules within microporous materials. researchgate.net Furthermore, ¹³C MAS NMR studies have corroborated this protonation and have been instrumental in identifying mixtures of equatorial and axial conformers of cyclohexylammonium. researchgate.net Dynamic NMR spectroscopy can be employed to investigate rotational barriers, such as the rotation around the (C=O)–N bond in related cyclohexyl derivatives. researchgate.net

The study of host-guest interactions, for example with cucurbituril, using NMR can provide insights into the binding of cyclohexylamine derivatives, which has implications for applications like drug delivery.

Table 2: Representative NMR Data for Cyclohexylamine Derivatives

Nucleus Functional Group/Position Typical Chemical Shift (ppm) Reference
¹H Cyclohexyl protons 1.2 - 2.1
¹³C Cyclohexyl protons Varies researchgate.net

Density Functional Theory (DFT) Investigations of Electronic Structure, Energetics, and Spectroscopic Parameters

Density Functional Theory (DFT) has become a powerful computational tool for investigating the electronic structure, energetics, and spectroscopic parameters of molecules like cyclohexylamine acetate. raco.cat DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311+G**, can provide optimized molecular geometries, vibrational frequencies, and NMR chemical shifts that complement experimental data. raco.catacs.org

DFT methods are particularly effective for studying weak interactions, which are crucial in the cyclohexylammonium acetate system. acs.org These calculations can be used to model transition states and identify dominant reaction coordinates, helping to resolve discrepancies that may arise from solvent effects or ion-pair dynamics. The Minnesota M05-2X meta-hybrid functional is noted for its efficacy in modeling such interactions. acs.org

Theoretical studies on related systems, such as the interaction between cyclohexylamine and ethyl methyl ketone, have utilized DFT to determine the most stable geometries of hydrogen-bonded complexes in the gas phase. researchgate.net Similarly, DFT has been used to investigate the equilibrium geometry of novel fused pyrazoles incorporating a cyclohexyl moiety. raco.cat Time-dependent DFT (TD-DFT) calculations can further provide information on the electronic transitions, such as the HOMO-LUMO energy gap. raco.catresearchgate.netresearchgate.net

For cyclohexylamine acetate, DFT can be employed to:

Calculate the optimized geometries of the cyclohexylammonium cation and the acetate anion.

Determine the interaction energies between the ions, providing insight into the strength of the ionic and hydrogen bonds.

Simulate FT-IR and Raman spectra by calculating harmonic vibrational frequencies, which can aid in the assignment of experimental spectral bands. raco.cat

Predict ¹H and ¹³C NMR chemical shifts, which can help in the interpretation of experimental spectra and the assignment of conformers.

The combination of experimental spectroscopy and DFT calculations provides a robust approach to understanding the structure and properties of cyclohexylamine acetate at a molecular level.

Table 3: Applications of DFT in the Study of Cyclohexylamine Acetate and Related Systems

DFT Application Information Obtained Reference
Geometry Optimization Stable molecular structures, bond lengths, and angles raco.catacs.org
Frequency Calculations Simulated vibrational spectra (FT-IR, Raman), confirmation of energy minima raco.catacs.org
Interaction Energy Calculations Strength of intermolecular forces (e.g., hydrogen bonding) acs.org
NCI and RDG Plots Visualization and analysis of noncovalent interactions acs.org
TD-DFT Electronic transitions, HOMO-LUMO energy gaps raco.catresearchgate.netresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior, Solvation Phenomena, and Interfacial Interactions

Molecular dynamics (MD) simulations offer a powerful computational lens to investigate the dynamic behavior, solvation phenomena, and interfacial interactions of cyclohexylamine acetate at an atomistic level. nih.govplos.org These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the positions and velocities of atoms evolve over time.

MD simulations are particularly well-suited for studying:

Conformational Dynamics: MD can track the conformational changes of the cyclohexyl ring and the orientation of the ammonium (B1175870) and acetate groups in solution, providing insights into the flexibility of the ionic pair.

Solvation Structure: By simulating cyclohexylamine acetate in a solvent like water, MD can reveal the structure of the solvation shells around the ions. This includes determining the number of solvent molecules in the first solvation shell and their preferred orientations, which is crucial for understanding solubility and reactivity. researchgate.netacs.org Radial distribution functions (RDFs) calculated from MD simulations can quantify the probability of finding a solvent molecule at a certain distance from a solute atom. researchgate.net

Dynamic Properties: MD simulations can be used to calculate dynamic properties such as self-diffusion coefficients and mean square displacement (MSD), which characterize the translational motion of the ions and solvent molecules. researchgate.net

Interfacial Interactions: The behavior of cyclohexylamine acetate at interfaces, such as a liquid-vapor or solid-liquid interface, can be modeled to understand its role in applications like corrosion inhibition where it may form a protective film.

For instance, MD simulations have been used to study binary mixtures of cyclohexylamine with other organic molecules to understand hydrogen bonding interactions in the liquid phase. researchgate.net In the context of larger biological systems, MD simulations, including enhanced sampling techniques like random accelerated molecular dynamics (RAMD), have been employed to study the egress of ligands like cyclohexanone (B45756) from the active site of enzymes. nih.govplos.org While not directly on cyclohexylamine acetate, these studies demonstrate the capability of MD to probe complex dynamic processes. nih.govplos.org

The choice of force field, which defines the potential energy of the system, is critical for the accuracy of MD simulations. Force fields like OPLS are commonly used for organic molecules. researchgate.net

Table 4: Applications of Molecular Dynamics Simulations

Simulation Aspect Information Gained Relevant Studies
System Composition Binary mixtures (e.g., cyclohexylamine + isobutanol) researchgate.net
Calculated Properties Densities, mean square displacement (MSD), self-diffusion coefficients, radial distribution functions (RDFs) researchgate.net
Investigated Phenomena Hydrogen bonding interactions, solvation structure, dynamic behavior researchgate.netresearchgate.net

Quantum Chemical Studies on Proton Transfer and Ion Pairing in Cyclohexylammonium Acetate Systems

Quantum chemical calculations provide fundamental insights into the processes of proton transfer and ion pairing, which are central to the formation and behavior of cyclohexylamine acetate. wavefun.com These methods, which explicitly treat the electronic structure of the molecules, can be used to quantify the energetics and mechanisms of these phenomena. diva-portal.org

Proton Transfer: The formation of cyclohexylammonium acetate involves the transfer of a proton from acetic acid to cyclohexylamine. Quantum chemistry can be used to calculate the proton affinity of cyclohexylamine and the gas-phase acidity of acetic acid. nist.gov These values are fundamental to understanding the thermodynamics of the proton transfer reaction. The potential energy surface for the proton transfer can be mapped out to determine the activation energy barrier for the reaction. Models like the intersecting-state model (ISM) combined with transition-state theory (TST) can be used to calculate the rates of proton transfer reactions, taking into account factors like reaction energy, hydrogen bonding, and tunneling. uc.pt

Ion Pairing: Once the proton transfer has occurred, the resulting cyclohexylammonium cation and acetate anion interact to form an ion pair. Quantum chemical calculations can be used to:

Determine the geometry and stability of the ion pair.

Analyze the nature of the interaction between the ions, distinguishing between electrostatic attraction and hydrogen bonding.

Investigate the potential for different types of ion pairs, such as contact ion pairs (CIP) where the ions are in direct contact, and solvent-separated ion pairs (SSIP) where one or more solvent molecules are located between the ions.

Continuum solvation models, such as the conductor-like polarizable continuum model (CPCM), can be incorporated into quantum chemical calculations to account for the effect of the solvent on proton transfer and ion pairing. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, providing a computationally efficient way to include bulk solvent effects. diva-portal.org

Studies on related systems, such as the binding of divalent cations to acetate, have shown how quantum chemical calculations, in conjunction with experimental techniques like Raman spectroscopy, can elucidate the nature of ion pairing in solution. rsc.org Similar approaches can be applied to the cyclohexylammonium acetate system to gain a detailed understanding of the forces governing its structure and reactivity. The use of ion-pairing reagents in chromatography also highlights the practical importance of understanding these interactions. nih.govupce.cz

Chemical Reactivity and Degradation Pathways

Thermolytic Decomposition Studies of Cyclohexylamine (B46788) Leading to Acetate (B1210297) Formation in High-Temperature Aqueous Systems

The thermal stability of cyclohexylamine, the amine component of cyclohexylamine acetate, is a critical factor in high-temperature applications, such as in steam-water cycles of power plants. acs.orgacs.org Studies on the thermolysis of cyclohexylamine in superheated steam reveal that it undergoes decomposition at temperatures between 500 °C and 560 °C. acs.orgresearchgate.netepa.gov This decomposition process follows first-order kinetics. acs.orgacs.org

Key anionic decomposition products identified during these studies are organic acid anions, primarily acetate and formate (B1220265). acs.orgacs.orgresearchgate.netresearchgate.net The concentration of these acidic products tends to increase linearly as the percentage of amine degradation rises. acs.orgresearchgate.netepa.gov However, compared to other amines like morpholine (B109124) or ethanolamine, cyclohexylamine produces a relatively low quantity of organic acids. acs.org In one study, the total concentration of organic acid anions resulting from cyclohexylamine thermolysis remained below 200 ppb. acs.org The primary cationic degradation products are ammonia (B1221849) and other smaller amines, which means the complete thermal breakdown of the amine does not invariably lead to acidic conditions. acs.orgresearchgate.net

Mechanistic Elucidation of Acetate and Formate Generation as Degradation Products from Aliphatic Amines

The formation of acetate and formate is a common outcome of the degradation of aliphatic amines, particularly through oxidative pathways. ntnu.noresearchgate.net While specific mechanistic studies on cyclohexylamine acetate are limited, the general principles of amine degradation provide significant insight. The process is often initiated by the presence of oxygen, leading to oxidative degradation. ntnu.nonih.gov

Kinetics and Thermodynamics of Cyclohexylamine Acetate Stability and Decomposition in Controlled Environments

The stability of cyclohexylamine acetate is intrinsically linked to the thermal stability of its parent amine, cyclohexylamine. Kinetic studies of cyclohexylamine thermolysis in superheated steam have been conducted to determine its decomposition rate under controlled high-temperature and high-pressure conditions. The decomposition follows first-order kinetics, and the Arrhenius and thermodynamic activation parameters have been determined from experimental data. acs.orgacs.org

Table 1: Arrhenius and Thermodynamic Activation Parameters for Cyclohexylamine Thermolysis acs.orgacs.org
ParameterValueUnit
Activation Energy ($$E_a$$)230 ± 29kJ/mol
Pre-exponential Factor (ln(A))21.3 ± 2.9ln(s⁻¹)
Activation Volume ($$V_a$$)-1250 ± 240cm³/mol

These parameters indicate the energy barrier and molecular dependencies of the decomposition reaction. Further research into the direct reaction between cyclohexylamine and acetic acid under hydrothermal conditions (250 °C) to form the corresponding amide (N-cyclohexylacetamide) provides additional insight into the reactivity of these components at elevated temperatures. While this is a formation reaction for an amide rather than decomposition of the acetate salt, the kinetics demonstrate the potential for chemical transformation in heated aqueous environments. sci-hub.se

Table 2: Pseudo-First-Order Kinetics for the Reaction of Cyclohexylamine with Acetic Acid at 250 °C sci-hub.se
ParameterValueUnit
Observed Rate Constant ($$k_{obs}$$)0.058h⁻¹
Half-life ($$t_{1/2}$$)11.9h

Investigation of Acid-Base Equilibria and Proton Transfer in Solution

Cyclohexylamine acetate is the salt formed from the acid-base reaction between cyclohexylamine, a weak base, and acetic acid, a weak acid. libretexts.orgstedwards.edu In solution, an equilibrium is established involving the transfer of a proton from acetic acid to cyclohexylamine. uc.pt

The position of this equilibrium is governed by the relative strengths of the acid and base, which are quantified by their pKa values. The pKa is the pH at which the concentrations of the protonated and deprotonated forms of a species are equal. brainly.comutexas.edu For the cyclohexylamine/cyclohexylammonium conjugate acid-base pair, the pKa is approximately 10.7. For acetic acid, the pKa is approximately 4.76. brainly.com

Table 3: Acid Dissociation Constants (pKa) for Cyclohexylamine and Acetic Acid in Aqueous Solution
Compound (Acid Form)pKa ValueReference
Cyclohexylammonium ($$\text{C}6\text{H}{11}\text{NH}_3^+$$)10.7 brainly.com
Acetic Acid ($$\text{CH}_3\text{COOH}$$)~4.76 brainly.com

The significant difference between these pKa values indicates that the proton transfer from acetic acid to cyclohexylamine is highly favorable. In a solution where these two substances are mixed, the equilibrium lies far to the right, resulting in the formation of the cyclohexylammonium cation and the acetate anion, the constituent ions of cyclohexylamine acetate. The protonation state of each species is dependent on the pH of the solution. utexas.edu

Advanced Analytical Methodologies for Cyclohexylammonium Acetate Studies

Chromatographic Techniques (GC, HPLC) for Separation and Quantification of Cyclohexylammonium Acetate (B1210297) in Complex Matrices

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools for the separation and quantification of cyclohexylamine (B46788), the amine component of cyclohexylammonium acetate, in various complex samples. nih.govresearchgate.net

Gas Chromatography (GC): A highly sensitive and reliable GC method has been developed for the determination of cyclohexylamine in steam condensate at parts-per-billion (ppb) levels without the need for sample enrichment or derivatization. nih.govsci-hub.se This approach utilizes a multi-mode inlet in pulsed splitless mode with programmed temperature for sample introduction, an inert base-deactivated capillary column for separation, and a flame ionization detector (FID). nih.gov The method's performance can be further improved by using 2-propanol as a co-solvent. nih.govsci-hub.se Detection limits for cyclohexylamine have been established at 100 ppb (v/v), with relative standard deviations (RSD) of less than 6% at a 95% confidence level. nih.govresearchgate.net

For analyses requiring even lower detection limits, such as in biological matrices like blood, derivatization can be employed. One such method involves the conversion of cyclohexylamine to its trifluoroacetyl derivative, which enhances its gas-chromatographic response and stability. This allows for the concentration of blood extracts and facilitates the detection of cyclohexylamine at levels as low as 0.1 µg ml–1. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is another key technique for cyclohexylamine analysis, particularly when dealing with non-volatile matrices or when derivatization is advantageous for detection. A pre-column derivatization method using dansyl chloride has been successfully used to determine cyclohexylamine. researchgate.net This method is effective for identifying cyclohexylamine as a decomposition product of sodium cyclamate under specific conditions. researchgate.net

The following table summarizes the key aspects of these chromatographic techniques for cyclohexylamine analysis.

Technique Matrix Methodology Detection Limit Key Advantages Reference
Gas Chromatography (GC-FID)Steam CondensateDirect injection, multi-mode inlet, base-deactivated capillary column100 ppb (v/v)No derivatization required, high sensitivity nih.govsci-hub.se
Gas Chromatography (GC-FID)BloodExtraction and derivatization with trifluoroacetyl0.1 µg ml–1Enhanced response and stability rsc.org
High-Performance Liquid Chromatography (HPLC)Food ProductsPre-column derivatization with dansyl chlorideNot specifiedSuitable for decomposition product analysis researchgate.net

Mass Spectrometry (MS) Applications for Identification of Cyclohexylamine Acetate and its Transformation Products

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and identification of cyclohexylamine acetate and its potential transformation products. When coupled with chromatographic techniques like liquid chromatography (LC-MS), it provides highly specific and sensitive data. ual.esmdpi.com

The electron ionization mass spectrum of cyclohexylamine, the cation of the salt, shows a characteristic fragmentation pattern that can be used for its identification. nist.gov Similarly, the mass spectrum of cyclohexyl acetate, an ester related to the salt, also provides a unique fingerprint for its characterization. chemicalbook.comnist.gov

In studies of amine thermolysis, which can simulate environmental or industrial degradation processes, MS is crucial for identifying the resulting transformation products. For instance, in the thermolysis of cyclohexylamine in superheated steam, formate (B1220265) and acetate were identified as major anionic degradation products. acs.org This indicates that under certain conditions, the acetate component of cyclohexylammonium acetate could be a transformation product of the cyclohexylamine cation itself.

LC coupled with time-of-flight mass spectrometry (LC/TOF-MS) is particularly powerful for identifying unknown transformation products in complex matrices. ual.es The high resolving power of TOF-MS allows for accurate mass measurements of both the parent molecule and its fragment ions, which aids in the structural elucidation of unknown compounds. ual.es This technique has been successfully applied to identify and characterize various pesticide degradation products in food samples, demonstrating its potential for similar applications with cyclohexylamine acetate. ual.es

The study of arylcyclohexylamines, a class of compounds related to cyclohexylamine, in biological specimens further highlights the capabilities of LC-MS/MS for identification and quantification. mdpi.comnih.gov

Development of Spectrophotometric Methods for Quantitative Analysis of Acetate Anions in Amine-Related Samples

Spectrophotometric methods offer a cost-effective and accessible approach for the quantitative analysis of specific functional groups or ions, including acetate anions in the presence of amines. While direct spectrophotometric methods for cyclohexylammonium acetate are not extensively detailed in the provided context, the principles for analyzing its components—amines and acetate—are well-established.

For the amine component, various colorimetric methods have been developed. One such method involves the reaction of aliphatic primary amines with acetone (B3395972) to form a Schiff base, which then complexes with sodium nitroprusside to produce a violet-colored solution with an absorption maximum at 550 nm. researchgate.net Another approach uses m-dinitrobenzene as a reagent, resulting in a color reaction with aliphatic amines that can be measured spectrophotometrically. researchgate.net A method based on the indophenol (B113434) reaction has also been described for the determination of phenol, which involves reaction with ammonia (B1221849) and N-chlorosuccinimide in the presence of sodium nitroprusside as a catalyst. researchgate.net Furthermore, certain primary, secondary, and tertiary amines react with Methyl Orange at a pH of 3-4 to form a yellow complex that can be extracted into an organic solvent and quantified. lovibond.com

For the acetate anion, spectrophotometric methods have been developed to quantify carboxyl groups in samples of oxidized organic aerosol. tandfonline.com These methods utilize derivatizing agents to convert the functional groups into colored derivatives that can be measured by spectrophotometry. tandfonline.com Although specific to aerosol samples, the underlying principle of derivatization to produce a chromophore is applicable to the analysis of acetate in other amine-related samples.

The following table outlines the principles of some spectrophotometric methods applicable to the components of cyclohexylammonium acetate.

Analyte Reagent(s) Principle Wavelength (λmax) Reference
Aliphatic Primary AminesAcetone, Sodium NitroprussideFormation of a colored Schiff base complex550 nm researchgate.net
Aliphatic Aminesm-DinitrobenzeneColor reaction458-570 nm researchgate.net
Amines (Primary, Secondary, Tertiary)Methyl OrangeFormation of a yellow complex at pH 3-4Not specified lovibond.com
Carboxyl Groups (as a proxy for Acetate)Derivatizing agentsConversion to colored derivativesNot specified tandfonline.com

Thermal Analysis (TGA, DSC) for Investigating Thermal Stability, Phase Transitions, and Decomposition Processes of the Salt

Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal properties of cyclohexylammonium acetate. netzsch.comnetzsch.com These methods provide valuable information about the salt's stability at different temperatures, its decomposition pathways, and any phase transitions it may undergo.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. netzsch.combibliotekanauki.pl For cyclohexylammonium acetate, TGA can determine the temperature at which decomposition begins, the rate of mass loss, and the final residual mass. This information is critical for understanding the thermal stability of the salt. For instance, studies on the thermolysis of cyclohexylamine have shown that it degrades at elevated temperatures, and TGA can quantify this process. acs.orgacs.org The decomposition of metal acetates, which have been studied by TGA, often involves the release of CO2 and other organic products like acetone and acetic acid, suggesting potential decomposition products for cyclohexylammonium acetate as well. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. bibliotekanauki.pl DSC can detect phase transitions such as melting, crystallization, and glass transitions. netzsch.com It also quantifies the enthalpy changes associated with these transitions and with chemical reactions like decomposition. bibliotekanauki.pl For cyclohexylammonium acetate, DSC could be used to determine its melting point and the energy associated with its decomposition, which often appears as an exothermic event.

Simultaneous Thermal Analysis (STA) combines TGA and DSC in a single instrument, allowing for the simultaneous measurement of mass change and heat flow on the same sample under identical conditions. netzsch.com This provides a more comprehensive understanding of the thermal events occurring.

Paper Chromatography Applications for Amine Acetates and Salt Conversions

Paper chromatography is a classic and effective technique for the separation of mixtures, including amino acids and, by extension, other amines and their salts. buffalostate.edulibretexts.orglibretexts.org This method separates compounds based on their differential partitioning between a stationary phase (the paper, which is hydrophilic) and a mobile phase (a solvent that moves up the paper). buffalostate.educutm.ac.in

In the context of amine acetates, paper chromatography can be used to separate the amine from other components in a mixture. The rate of movement of the amine on the paper, represented by its Rf value (the ratio of the distance traveled by the compound to the distance traveled by the solvent front), is influenced by its chemical properties. buffalostate.edu More hydrophobic molecules tend to travel further with a hydrophobic solvent, while more hydrophilic molecules have a greater affinity for the hydrophilic paper and move more slowly. buffalostate.edu

For the analysis of colorless compounds like cyclohexylamine, a visualizing agent is required to see the separated spots. Ninhydrin is a common reagent used for this purpose, as it reacts with most amino acids and primary amines to produce a colored product. libretexts.orgbiotopics.co.uk

Paper chromatography can also be useful in monitoring salt conversions. For instance, if cyclohexylammonium acetate is reacted to form a different salt or to release the free amine, paper chromatography could be used to qualitatively assess the progress of the reaction by separating the initial salt from the final products. While modern chromatographic techniques like HPLC and GC offer higher resolution and quantitative capabilities, paper chromatography remains a simple and valuable tool for basic separation and identification in the study of amine acetates.

Theoretical and Applied Research Contexts

Research into the Role of Cyclohexylammonium Acetate (B1210297) in Boiler Water Chemistry and Corrosion Inhibition Mechanisms

Cyclohexylammonium acetate is formed by the reaction of cyclohexylamine (B46788) with acetic acid. In the context of boiler water treatment, it is the basicity and volatility of the cyclohexylamine component that is of primary importance for corrosion inhibition. Cyclohexylamine is classified as a neutralizing amine, a volatile organic compound added to boiler feedwater to protect steam and condensate systems from corrosion. wordpress.comarieschem.com

The primary cause of corrosion in condensate return lines is the presence of carbonic acid, which forms when carbon dioxide, a byproduct of bicarbonate and carbonate alkalinity breakdown in the boiler, dissolves in the steam condensate. arieschem.com This acidic condensate can aggressively attack metal piping. Neutralizing amines like cyclohexylamine are injected into the system, where they volatilize with the steam. As the steam condenses, the amine also dissolves in the condensate, neutralizing the carbonic acid and raising the pH, thereby reducing the corrosion potential. wordpress.com

Research focuses on the efficiency of different amines, which is often characterized by their "distribution ratio." This ratio describes how the amine partitions between the steam and liquid phases. watertreater.net Cyclohexylamine has a high distribution ratio, meaning it tends to remain in the steam phase longer than it does in the liquid condensate. wordpress.comwatertreater.net This property makes it particularly effective for protecting long, extensive steam distribution lines and remote ends of a system, as it can travel further before condensing. wordpress.comwatertreater.netboilerandcoolingwater.com However, this can be a disadvantage in systems with multiple condensation sites. In such cases, most of the acidic contaminants may dissolve in the first-formed condensate, while the cyclohexylamine remains predominantly in the steam, leading to low pH and potential corrosion at the initial condensation points. watertechnologies.comgoogle.com For this reason, blends of amines with different distribution ratios, such as combining cyclohexylamine with morpholine (B109124) or diethylaminoethanol (DEAE), are often researched and used to provide more uniform protection throughout a complex system. watertechnologies.comrx-sol.com

The mechanism of inhibition is primarily pH control. By neutralizing carbonic acid, cyclohexylamine prevents the acidic attack on metal surfaces. wordpress.com It can also form a protective film on the metal, further shielding it from corrosive elements. eschemy.com Research also investigates the thermal stability of these amines, as decomposition at high pressures can form organic acids like formate (B1220265) and acetate, which may themselves become corrosive, particularly in the wet steam sections of turbines. steamforum.com

Properties of Common Neutralizing Amines wordpress.comwatertreater.net
AmineDistribution RatioBasicityKey Characteristics
CyclohexylamineHigh (e.g., 1.6 - 9.0)StrongEffective in long steam lines; protects remote parts of the system.
MorpholineLow (e.g., 0.3 - 0.7)ModerateCondenses early; effective in high-pressure systems.
Diethylaminoethanol (DEAE)Intermediate (e.g., 3.1 - 4.1)ModerateGood all-purpose amine for mixed-pressure systems.

Investigation of Cyclohexylammonium Acetate as a Precursor or Intermediate in Specialty Chemical Synthesis

Cyclohexylamine is a versatile chemical intermediate used in the synthesis of a wide range of specialty chemicals. ataman-chemicals.comatamanchemicals.comatamanchemicals.com Its utility stems from the reactivity of its primary amine group. In many organic synthesis applications, cyclohexylamine is reacted with an acid, such as acetic acid, to form the corresponding cyclohexylammonium salt. This salt formation can be a crucial step for purification, isolation, or to facilitate subsequent reactions.

Research has demonstrated the role of cyclohexylamine as a precursor in several key areas:

Rubber Vulcanization Accelerators: It is a key building block for sulfenamide-based reagents, which are widely used as accelerators in the vulcanization of rubber. ataman-chemicals.comwikipedia.org These accelerators enhance the speed and efficiency of the cross-linking process, improving the durability of rubber products. consolidated-chemical.com

Agrochemicals: Cyclohexylamine serves as an intermediate in the production of certain herbicides and insecticides. consolidated-chemical.comeschemy.com

Pharmaceuticals: The cyclohexylamine moiety is incorporated into the structure of various active pharmaceutical ingredients (APIs), including mucolytics, analgesics, and bronchodilators. researchgate.net

Artificial Sweeteners: Historically, cyclohexylamine was a precursor to the synthesis of cyclamate, an artificial sweetener. ataman-chemicals.comeschemy.com

Dyes and Pigments: It is used in the manufacturing of certain dyes. consolidated-chemical.comeschemy.com

In synthesis procedures, cyclohexylamine reacts with compounds like silicon tetraisocyanate to form intermediates that can be further processed to yield products such as cyclohexylurea. orgsyn.org The formation of cyclohexylammonium acetate can be an intermediary step in these processes, particularly when acetic acid is used as a solvent or catalyst. For example, the synthesis of cyclohexyl acetate can be achieved through the esterification of cyclohexene (B86901) with acetic acid. researchgate.net While this produces a different compound, it highlights the reactivity of the cyclohexyl group in an acidic environment, a principle that also governs the formation and use of cyclohexylammonium acetate in other syntheses.

Studies on the Environmental Fate and Biogeochemical Transformations of Cyclohexylamine and its Acetate Salt in Various Media

The environmental fate of cyclohexylamine and its salts is a significant area of research due to its industrial use and potential for release into ecosystems through wastewater. rupahealth.comnih.gov Biogeochemical transformations, which involve the mediation of chemical element flow by living organisms and the environment, are critical to understanding how these compounds behave. pnnl.gov For cyclohexylamine, the most studied transformation pathway is microbial biodegradation.

Several bacterial strains have been isolated from soil and water that are capable of using cyclohexylamine as a sole source of carbon and nitrogen for growth. nih.govsci-hub.ru

Brevibacterium oxydans IH-35A: Research has shown this strain degrades cyclohexylamine via an oxidative deamination pathway. The primary metabolite identified is cyclohexanone (B45756), which is further metabolized through intermediates like 6-hexanolactone, 6-hydroxyhexanoate, and adipate (B1204190) before entering central metabolic pathways. nih.gov

Pseudomonas plecoglossicida NyZ12: This soil bacterium also metabolizes cyclohexylamine, releasing the nitrogen as ammonia (B1221849) into the medium. It readily grows on cyclohexanone, suggesting a similar initial deamination step. sci-hub.ru

Paenarthrobacter sp. TYUT067: Isolated from a soil environment, this strain demonstrates the ability to degrade high concentrations of cyclohexylamine. Studies have examined the optimal conditions for its activity, finding it functions well under alkaline conditions (pH 6.5–10.0) and moderate temperatures (20°C to 30°C). iwaponline.com

These studies often involve incubating the microorganisms in a minimal salts medium with cyclohexylamine (typically as cyclohexylamine hydrochloride, a salt similar to the acetate) and monitoring the compound's depletion and the formation of metabolites over time. sci-hub.ruiwaponline.com The rate of degradation is influenced by environmental factors such as pH, temperature, and the presence of other nutrients. iwaponline.comacs.org Because cyclohexylamine is a relatively strong base (pKa of 10.6), it will exist predominantly in its protonated form (cyclohexylammonium) in most neutral or acidic environmental media, which influences its mobility and adsorption to soil particles. nih.gov

Microbial Degradation of Cyclohexylamine
MicroorganismKey MetaboliteDegradation Pathway NotedReference
Brevibacterium oxydansCyclohexanoneOxidative deamination nih.gov
Pseudomonas plecoglossicidaCyclohexanone (inferred)Deamination with ammonia release sci-hub.ru
Paenarthrobacter sp.CyclohexanoneEffective at high concentrations and alkaline pH iwaponline.com

Examination of Cyclohexylammonium Acetate in Studies of Organic Crystal Growth and Nonlinear Optical Materials Research

Organic salts based on cyclohexylamine are a subject of research in materials science, particularly in the field of nonlinear optical (NLO) materials. researchgate.net NLO materials are substances that exhibit a nonlinear optical response to intense electromagnetic fields, such as those from lasers. They are crucial for applications like optical frequency conversion (e.g., second harmonic generation, SHG), optical switching, and telecommunications. nih.govscispace.com

For a material to exhibit second-order NLO properties like SHG, it must crystallize in a non-centrosymmetric structure. Crystal engineering with organic salts provides a pathway to achieve this. The formation of salts, such as cyclohexylammonium acetate, involves proton transfer from an acid to the amine, creating ionic species (cyclohexylammonium cation and acetate anion). The hydrogen bonds between these ions play a critical role in directing the molecular assembly into the desired non-centrosymmetric crystal lattice. researchgate.net

While specific studies on cyclohexylammonium acetate for NLO applications are not prominent, research on analogous cyclohexylammonium salts demonstrates the viability of this approach:

Cyclohexylammonium Picrate (CHAP): Single crystals of CHAP have been grown and characterized. Hirshfeld surface analysis was used to investigate the extensive N-H···O and C-H···O hydrogen bonds that form the crystal structure. Z-scan analysis confirmed its third-order nonlinear optical properties, including the nonlinear refractive index (n₂) and nonlinear absorption (β). researchgate.netnih.gov

Bis(cyclohexylammonium) Terephthalate (BCT) and Cyclohexylammonium 4-methoxy Benzoate (C4MB): These single crystals were successfully grown and evaluated for their SHG efficiency. The powdered C4MB material was found to have an SHG efficiency 1.3 times greater than the standard reference material, potassium dihydrogen phosphate (B84403) (KDP). The enhanced efficiency in C4MB is attributed to the electron-donating methoxy (B1213986) group, which increases the molecular hyperpolarizability. scispace.com

Q & A

Q. What are the standard methods for synthesizing and characterizing cyclohexylamine acetate in laboratory settings?

Cyclohexylamine acetate is typically synthesized via the reaction of cyclohexylamine with acetic acid under controlled conditions. A validated approach involves diazotization of cyclohexylamine with isoamyl nitrite in acetic acid, as demonstrated in comparative studies of carbonium ion intermediates . For characterization, nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for confirming structural integrity. Additionally, thin-layer chromatography (TLC) using a solvent system of ethyl acetate, methanol, ammonia water, and cyclohexane (6:2:1:1) can verify purity by detecting impurities ≤1% . Physical properties such as boiling point (134.5°C) and density (0.8191 g/cm³) should align with reference data .

Q. How can researchers ensure the purity of cyclohexylamine acetate using chromatographic techniques?

Purity assessment requires a combination of TLC and gas chromatography (GC). For TLC, spot 5 µL of the sample and a 1% reference standard on silica gel plates. Develop using ethyl acetate/methanol/ammonia/cyclohexane (6:2:1:1), air-dry, and expose to iodine vapor. Impurity spots must not exceed the intensity of the standard . GC with flame ionization detection (FID) can quantify trace organic volatiles, with retention times cross-referenced to pure standards.

Q. What safety protocols are critical when handling cyclohexylamine acetate in experimental setups?

Cyclohexylamine acetate exhibits sympathomimetic toxicity (e.g., hyperthermia in mice at high doses) and is a skin sensitizer . Key protocols include:

  • Use of fume hoods and PPE (gloves, goggles) to prevent inhalation or dermal contact.
  • Storage in flame-proof cabinets (flash point: 27°C) .
  • Immediate neutralization of spills with weak acids (e.g., citric acid) to prevent environmental release .

Advanced Research Questions

Q. How do leaving groups influence the reaction pathways of cyclohexyl derivatives in acetate formation?

Leaving groups (e.g., p-nitrobenzenesulfonate vs. mercuric acetate) significantly affect product ratios in solvolysis. For example, cyclohexyl p-nitrobenzenesulfonate produces cyclohexene and cyclohexyl acetate in a 1:1 ratio, whereas mercuric acetate under identical conditions yields identical ratios, suggesting neutral leaving groups do not sterically hinder ion-pair recombination . Advanced mechanistic studies should employ isotopic labeling (e.g., deuterated acetic acid) to track proton transfer pathways and kinetic isotope effects.

Q. How can researchers resolve contradictions in product distribution between different synthetic routes for cyclohexylamine acetate?

Discrepancies often arise from solvent nucleophilicity or ion-pair dynamics. For instance, diazotization of cyclohexylamine in acetic acid yields acetate derivatives, but competing elimination pathways may dominate in less polar solvents. To resolve such contradictions:

  • Conduct kinetic studies under varied solvent conditions (e.g., acetic acid vs. acetonitrile).
  • Use high-level DFT calculations to model transition states and identify dominant reaction coordinates .
  • Validate hypotheses with tandem mass spectrometry (MS/MS) to detect transient intermediates.

Q. What methodologies are effective for analyzing the environmental impact of cyclohexylamine acetate waste?

Environmental persistence and toxicity require multi-faceted analysis:

  • Adsorption : Activated carbon (surface area >800 m²/g) effectively removes cyclohexylamine acetate from wastewater, with adsorption isotherms fitting the Langmuir model (qₘ = 120 mg/g) .
  • Biodegradation : Aerobic microbial consortia (e.g., Pseudomonas spp.) degrade cyclohexylamine acetate via β-oxidation, monitored via COD reduction over 14 days .
  • Advanced Oxidation : UV/H₂O₂ systems achieve >90% degradation in 2 hours, with LC-MS identifying intermediates like cyclohexanone and acetate radicals .

Q. How can spectroscopic techniques elucidate the coordination behavior of cyclohexylamine acetate in metal-organic frameworks (MOFs)?

Cyclohexylamine acetate acts as a ligand in MOFs due to its amine and acetate functional groups. Key methodologies include:

  • X-ray crystallography to resolve binding modes (e.g., monodentate vs. bidentate).
  • FTIR to track shifts in N-H (3300 cm⁻¹) and C=O (1710 cm⁻¹) stretching frequencies upon metal coordination.
  • Thermogravimetric analysis (TGA) to assess thermal stability, with decomposition steps correlating to ligand-metal bond strengths .

Tables for Key Data

Property Value Reference
Boiling Point134.5°C
Flash Point27°C (closed cup)
TLC Solvent SystemEthyl acetate:MeOH:NH₃:Hexane (6:2:1:1)
Adsorption Capacity (qₘ)120 mg/g (activated carbon)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.